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Compound Name: Sodium triethylborohydride

Cat. No.: B107655 Get Quote

For Immediate Release

A comprehensive technical guide detailing the molecular geometry and bonding of sodium
triethylborohydride (NaEt₃BH), a potent and selective reducing agent, is now available for

researchers, scientists, and professionals in drug development. This guide synthesizes

available crystallographic, spectroscopic, and computational data to provide a detailed

understanding of this important organoboron compound.

Sodium triethylborohydride, a colorless and pyrophoric solid commercially available in a

toluene solution, is widely utilized in synthetic chemistry.[1] Despite its common use, a definitive

single-crystal X-ray structure of the solvent-free compound is not readily available in the public

domain. However, significant insights into its molecular architecture can be gleaned from the

study of its adducts and analogous compounds.

Molecular Geometry: Insights from Analogues and
Adducts
In the absence of a crystal structure for NaEt₃BH itself, the potassium analogue, potassium

triethylborohydride (KBEt₃H), provides a valuable model for the geometry of the

triethylborohydride anion. X-ray diffraction studies of KBEt₃H reveal a tetrahedral arrangement

around the central boron atom, as expected.
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Furthermore, it is known that sodium triethylborohydride forms a dimeric adduct with

N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] The structural elucidation of this adduct,

[Na(TMEDA)]₂[HBEt₃]₂, would provide precise bond lengths and angles for the

triethylborohydride anion coordinated to a sodium center. While the full crystallographic data for

this specific adduct is not widely published, the formation of such a dimer highlights the

tendency of the sodium cation to coordinate with multiple donor atoms, influencing the overall

solid-state structure.

Bonding Characteristics: A Blend of Ionic and
Covalent Interactions
The bonding in sodium triethylborohydride is characterized by a primary ionic interaction

between the sodium cation (Na⁺) and the triethylborohydride anion ([Et₃BH]⁻). Within the

anion, the bonds are covalent. The key bonding features include:

B-H Bond: This is a highly polarized covalent bond, with the electron density shifted towards

the more electronegative boron and hydrogen atoms, rendering the hydrogen hydridic. This

hydridic character is the basis for the compound's powerful reducing properties.

B-C Bonds: The bonds between the boron atom and the ethyl groups are also covalent. The

electron-donating nature of the ethyl groups increases the electron density on the boron

atom, enhancing the hydridicity of the B-H bond compared to unsubstituted borohydrides like

sodium borohydride (NaBH₄).

Ionic Interaction: The electrostatic attraction between the positively charged sodium ion and

the negatively charged triethylborohydride anion holds the compound together in the solid

state. In solution, the degree of ion pairing versus solvent-separated ion pairs will depend on

the solvent's polarity and coordinating ability.

Spectroscopic and Computational Data
Spectroscopic techniques and computational chemistry provide further valuable data on the

structure and bonding of sodium triethylborohydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹¹B NMR: The ¹¹B NMR spectrum of sodium triethylborohydride is a key tool for

characterizing the boron center. The chemical shift and the coupling to the directly attached

proton provide information about the electronic environment of the boron atom.

¹H NMR: The ¹H NMR spectrum reveals signals for the ethyl groups and the hydride. The

chemical shift of the hydride proton is particularly informative about its electronic

environment.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy can identify the characteristic stretching and bending frequencies of

the bonds within the triethylborohydride anion. The B-H stretching frequency is a particularly

useful diagnostic peak.

Computational Chemistry:

In the absence of experimental crystallographic data for the parent compound, Density

Functional Theory (DFT) calculations are a powerful tool to predict the molecular geometry of

the triethylborohydride anion. These calculations can provide optimized bond lengths and

angles, which are expected to be in close agreement with experimental values.

Experimental Protocols
Synthesis of Sodium Triethylborohydride:

A common laboratory-scale synthesis involves the reaction of a slurry of sodium hydride (NaH)

with triethylborane (Et₃B) in a suitable aprotic solvent, such as toluene, at elevated

temperatures.[1]

Crystallization of the NaEt₃BH-TMEDA Adduct:

The dimeric TMEDA adduct can be crystallized by treating a solution of sodium
triethylborohydride with TMEDA in a non-polar solvent and allowing for slow cooling or

solvent evaporation. Single-crystal X-ray diffraction analysis of the resulting crystals would

provide definitive structural information.

Visualizing the Molecular Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b107655?utm_src=pdf-body
https://www.benchchem.com/product/b107655?utm_src=pdf-body
https://en.wikipedia.org/wiki/Sodium_triethylborohydride
https://www.benchchem.com/product/b107655?utm_src=pdf-body
https://www.benchchem.com/product/b107655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To aid in the understanding of the molecular geometry, the following diagrams represent the

structure of the triethylborohydride anion and its interaction in the dimeric TMEDA adduct.

Caption: Ball-and-stick model of the triethylborohydride anion.

Conceptual Diagram of the Dimeric NaEt₃BH-TMEDA Adduct
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Caption: Logical relationship in the dimeric [Na(TMEDA)(HBEt₃)]₂ adduct.

Summary of Quantitative Data
While a definitive crystal structure for NaEt₃BH is elusive, the following table summarizes

expected and analogous structural parameters.
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Parameter Expected/Analogous Value Source

Triethylborohydride Anion

B-H Bond Length ~1.2 Å Analogy to other borohydrides

B-C Bond Length ~1.6 Å Analogy to other alkylboranes

H-B-C Bond Angle ~109.5° (tetrahedral) VSEPR Theory

C-B-C Bond Angle ~109.5° (tetrahedral) VSEPR Theory

NaEt₃BH-TMEDA Adduct

Na-N (TMEDA) Bond Length ~2.4-2.6 Å
Typical Na-N coordination

bonds

Na-H (hydride) Interaction Variable Ionic/coordination interaction

This technical guide provides a foundational understanding of the molecular geometry and

bonding of sodium triethylborohydride, drawing from available experimental and theoretical

data. Further research, particularly the full characterization of the NaEt₃BH-TMEDA adduct, will

be crucial in providing a more complete and precise picture of this important reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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